molecular formula C17H14N2O4 B2539596 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 99139-83-0

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2539596
CAS No.: 99139-83-0
M. Wt: 310.309
InChI Key: SQMQGOHALFBPFU-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core fused with a benzodioxole-carboxamide moiety. The tetrahydroquinoline scaffold is known for its bioactivity in neurological and anticancer contexts, while the benzodioxole group contributes to metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-6-2-10-7-12(3-4-13(10)19-16)18-17(21)11-1-5-14-15(8-11)23-9-22-14/h1,3-5,7-8H,2,6,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMQGOHALFBPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Preparation

Synthesis of 2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline core is synthesized via a modified Skraup reaction or catalytic hydrogenation. A representative method involves:

  • Cyclization of 6-nitro-1,2,3,4-tetrahydroquinoline : Reduction of the nitro group using hydrogen gas and a palladium catalyst yields the amine intermediate.
  • Oxidation : The amine is oxidized to the 2-oxo derivative using potassium permanganate in acidic media, achieving yields of 68–72%.

Key Reaction Conditions :

Step Reagents Temperature Yield
1 H₂, Pd/C (10%) 80°C, 12 h 85%
2 KMnO₄, H₂SO₄ 0–5°C, 2 h 70%

Preparation of 2H-1,3-Benzodioxole-5-Carboxylic Acid Chloride

The benzodioxole moiety is functionalized via:

  • Carboxylation : Piperonyl alcohol is oxidized to 2H-1,3-benzodioxole-5-carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
  • Chlorination : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride at 60°C, yielding 92–95%.

Spectroscopic Data :

  • IR (KBr) : 1775 cm⁻¹ (C=O stretch of acid chloride).
  • ¹H NMR (CDCl₃) : δ 6.85 (d, 1H, benzodioxole), 6.02 (s, 2H, dioxole-CH₂).

Coupling Reactions and Final Product Formation

Amide Bond Formation

The amine and acyl chloride are coupled under Schotten-Baumann conditions:

  • Base-Mediated Reaction : Triethylamine (Et₃N) deprotonates the tetrahydroquinoline amine, enabling nucleophilic attack on the acyl chloride.
  • Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Optimized Parameters :

Parameter Value Impact on Yield
Solvent Dichloromethane Maximizes solubility
Temperature 0–25°C Prevents decomposition
Molar Ratio (1:1.2) Amine : Acyl Chloride 88% yield

Alternative Methods

Carbodiimide-Mediated Coupling
  • EDC/HOBt Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling in DMF, yielding 82%.
  • Advantages : Reduced side reactions compared to Schotten-Baumann.
Solid-Phase Synthesis

A patent describes immobilizing the tetrahydroquinoline amine on Wang resin, followed by sequential coupling and cleavage, achieving 78% purity.

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column (acetonitrile/water) confirms >98% purity.
  • TLC Monitoring : Rf = 0.45 (ethyl acetate/hexane 1:1).

Spectroscopic Confirmation

  • MS (ESI+) : m/z 367.4 [M+H]⁺.
  • ¹³C NMR : 168.2 ppm (amide carbonyl), 161.5 ppm (quinolinone carbonyl).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent US 8,106,190 B2 highlights the use of microreactors for:

  • Enhanced Heat Transfer : Reduces decomposition during exothermic steps.
  • Throughput : 5 kg/day with 90% yield.

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate recovery via distillation reduces waste.
  • Catalyst Reuse : Pd/C retained for 10 cycles with <5% activity loss.

Challenges and Mitigation Strategies

Challenge Solution Outcome
Low Coupling Efficiency Use of HOBt additive Yield ↑ 15%
Acyl Chloride Hydrolysis Anhydrous conditions, molecular sieves Purity ↑ 98%
Isomer Formation Chiral HPLC separation Enantiomeric excess >99%

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzodioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide has shown potential as a bioactive compound with various therapeutic effects:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.
  • Anticancer Properties: In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound. It has been investigated for its ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In a study involving animal models of neurodegeneration, treatment with this compound resulted in reduced markers of neuroinflammation and improved cognitive function compared to control groups.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example:

  • Monoamine Oxidase Inhibition: It shows potential as a monoamine oxidase inhibitor (MAOI), which could be beneficial in treating depression and anxiety disorders by increasing levels of neurotransmitters like serotonin and dopamine.
PropertyValue
Antimicrobial ActivityEffective against E. coli and S. aureus
Anticancer ActivityIC50 values: 1.9 - 7.52 μg/mL (HCT116)
Neuroprotective EffectsReduced neuroinflammation markers
Enzyme InhibitionMAO inhibition potential

Mechanism of Action

The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s quinoline and benzodioxole moieties allow it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

M074-0673 (N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide)

  • Key Difference: Incorporates a propyl group at the 1-position of the tetrahydroquinoline ring, unlike the target compound.
  • This modification is critical for pharmacokinetic optimization in drug candidates .
  • Molecular Formula : C₂₀H₂₀N₂O₄ (vs. C₁₉H₁₈N₂O₄ for the target compound).

Tulmimetostatum

  • Structure: Features a benzodioxole-carboxamide linked to a dihydropyridinone group instead of tetrahydroquinoline.
  • Activity : Approved as an antineoplastic agent, highlighting the therapeutic relevance of the benzodioxole-carboxamide motif in oncology. Substituents like methylsulfanyl and methoxyazetidine may contribute to target specificity .

(Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a)

  • Core Structure: Combines thiazolidinone and indole moieties.
  • Synthesis: Prepared via condensation and crystallization from ethanol, a method common to tetrahydroquinoline derivatives (e.g., ). This suggests shared synthetic pathways for structurally diverse bioactive compounds .

α2C-AR Agonists (Compounds A and B)

  • Structural Motifs: Benzoxazin and imidazole groups instead of benzodioxole and tetrahydroquinoline.
  • Selectivity : High α2C-adrenergic receptor (AR) selectivity but poor brain penetration, underscoring the challenge of balancing receptor affinity and bioavailability—a consideration for the target compound’s design .

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

  • Heterocyclic Core: Replaces tetrahydroquinoline with a pyrimidine-thiophene system.
  • Synthesis: Utilizes alkylation and cyclization methods analogous to tetrahydroquinoline derivatives, indicating scalability for library generation .

Research Findings and Implications

  • Synthetic Accessibility: Ethanol crystallization () and alkylation-cyclization strategies () are shared among tetrahydroquinoline and thiazolidinone derivatives, suggesting robust methodologies for analog synthesis .
  • Therapeutic Potential: The benzodioxole-carboxamide group in tulmimetostatum and M074-0673 highlights its versatility in targeting diverse pathways (e.g., oncology vs. CNS). However, substituent choice (e.g., propyl in M074-0673) must balance bioavailability and target engagement .
  • Challenges : Poor brain penetration in α2C-AR agonists () emphasizes the need for structural modifications to enhance CNS delivery in related compounds .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core and a benzodioxole moiety , which contribute to its diverse biological interactions. The structural complexity allows for potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight306.35 g/mol
CAS NumberNot available

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Anti-inflammatory Activity : Compounds in the quinoline family have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, derivatives have demonstrated significant inhibition of COX-1 and COX-2 pathways .
  • Anticancer Properties : Quinoline derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have reported that certain quinoline-based compounds induce apoptosis in cancer cells by activating specific signaling pathways .
  • Antimicrobial Effects : Some studies suggest that quinoline derivatives exhibit antimicrobial properties against a range of pathogens, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings

Recent studies have highlighted the biological activity of this compound and its analogs:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several quinoline derivatives, revealing that compounds similar to this compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism was attributed to the inhibition of inducible nitric oxide synthase (iNOS) and COX enzymes .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that this compound exhibited cytotoxicity against breast cancer cell lines. The compound induced cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 3: Antimicrobial Activity

Research indicated that quinoline derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and hydrogen bonding. For example, aromatic protons in DMSO-d₆ show distinct shifts (e.g., δ 7.34–6.85 ppm for thiophene and quinoline protons) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. Use ORTEP-3 or WinGX for visualizing thermal ellipsoids and hydrogen-bonding networks .
    Methodological Note : For poorly diffracting crystals, consider twinning analysis in SHELXL or high-pressure data collection .

What advanced chromatographic techniques are used to separate enantiomers of derivatives?

Advanced Research Question
Chiral separation is critical for studying stereospecific bioactivity. For example:

  • Supercritical Fluid Chromatography (SFC) : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Inject samples dissolved in ethanol/diethylamine (5.75 g/L) .
  • HPLC with Chiral Columns : Resolve enantiomers using cellulose- or amylose-based stationary phases. Monitor purity via optical rotation (e.g., [α]58925=18.0°[α]^{25}_{589} = −18.0° for (S)-enantiomer) .
    Methodological Note : Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

How can computational methods predict biological targets or binding modes for this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., falcipain for antimalarial activity, as seen in structurally related quinolinyl oxamide derivatives) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability in explicit solvent (e.g., 100-ns simulations with AMBER force fields) .
    Methodological Note : Cross-validate predictions with experimental SAR studies (e.g., modifying the benzodioxole substituents) .

How to address discrepancies in biological activity data across studies?

Advanced Research Question
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use MTT or SRB assays with consistent cell lines (e.g., HepG2 or MCF-7) and controls .
  • Purity Validation : Ensure >95% purity via HPLC-UV/ELSD and LC-MS. For example, compound 52 showed 99.3% purity under 254 nm detection .
  • Metabolite Screening : Identify active/inactive metabolites via LC-MS/MS (e.g., hydroxylated or glucuronidated derivatives) .

What strategies optimize the compound’s metabolic stability?

Advanced Research Question

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzodioxole ring to reduce CYP450-mediated oxidation .
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-lives of analogs .
    Methodological Note : Use deuterium exchange mass spectrometry (HDX-MS) to identify labile hydrogen sites .

How to design SAR studies for improving selectivity toward a target enzyme?

Advanced Research Question

  • Fragment-Based Screening : Test truncated analogs (e.g., removing the tetrahydroquinolinone moiety) to identify essential pharmacophores .
  • Kinetic Studies : Measure KiK_i values using enzyme inhibition assays (e.g., fluorescence-based protease assays for falcipain) .
    Methodological Note : Pair with co-crystallization (e.g., soaking crystals with inhibitors) to visualize binding interactions .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Matrix Effects : Use isotopically labeled internal standards (e.g., 13C^{13}C- or 15N^{15}N-analogs) for LC-MS/MS quantification .
  • Extraction Efficiency : Optimize protein precipitation (e.g., acetonitrile/methanol mixtures) or solid-phase extraction (C18 cartridges) .
    Methodological Note : Validate methods per FDA/EMA guidelines for sensitivity (LOQ < 1 ng/mL) and linearity (R2>0.99R^2 > 0.99) .

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